molecular formula C16H23N3O2 B13104899 N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide CAS No. 919108-91-1

N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide

Cat. No.: B13104899
CAS No.: 919108-91-1
M. Wt: 289.37 g/mol
InChI Key: CFCHNWACQHOQPL-UHFFFAOYSA-N
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Description

N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied for their medicinal properties, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another approach includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by the formation of the N-N bond in DMSO under an O2 atmosphere .

Industrial Production Methods

Industrial production of indazole derivatives often employs metal-catalyzed synthesis due to its efficiency and high yields. Transition metal-catalyzed reactions, such as Cu2O-mediated cyclization and Ag-catalyzed nitration-annulation, are commonly used . These methods minimize the formation of undesirable byproducts and ensure good to excellent yields.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by forming hydrogen bonds with their active sites, thereby blocking their activity . It may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives. Its ethoxy group at the 3-position and butyl group at the N-position differentiate it from other similar compounds, potentially leading to unique interactions with biological targets.

Properties

CAS No.

919108-91-1

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

N-butyl-3-ethoxy-2-ethylindazole-6-carboxamide

InChI

InChI=1S/C16H23N3O2/c1-4-7-10-17-15(20)12-8-9-13-14(11-12)18-19(5-2)16(13)21-6-3/h8-9,11H,4-7,10H2,1-3H3,(H,17,20)

InChI Key

CFCHNWACQHOQPL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OCC)CC

Origin of Product

United States

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